molecular formula C10H8BrNOS3 B12955539 4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-

4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-

Cat. No.: B12955539
M. Wt: 334.3 g/mol
InChI Key: QYRCKTQUPWOABZ-XBXARRHUSA-N
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Description

4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring with a bromo-thienyl group and an ethyl-thioxo group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo- typically involves the condensation of 4-bromo-2-thiophenecarboxaldehyde with 3-ethyl-2-thioxo-4-thiazolidinone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; often in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo- has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo- involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 5-[(5-bromo-2-thienyl)methylene]-2-thioxo-
  • 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-

Uniqueness

4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo-thienyl group enhances its potential as an antimicrobial agent, while the ethyl-thioxo group contributes to its overall stability and reactivity .

Properties

Molecular Formula

C10H8BrNOS3

Molecular Weight

334.3 g/mol

IUPAC Name

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8BrNOS3/c1-2-12-9(13)8(16-10(12)14)4-7-3-6(11)5-15-7/h3-5H,2H2,1H3/b8-4+

InChI Key

QYRCKTQUPWOABZ-XBXARRHUSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=CS2)Br)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CS2)Br)SC1=S

Origin of Product

United States

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